molecular formula C8H18N2O B1294303 1-(3-Hydroxypropyl)-4-methylpiperazine CAS No. 5317-33-9

1-(3-Hydroxypropyl)-4-methylpiperazine

Cat. No. B1294303
CAS RN: 5317-33-9
M. Wt: 158.24 g/mol
InChI Key: JKRSQNBRNIYETC-UHFFFAOYSA-N
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Description

The compound "1-(3-Hydroxypropyl)-4-methylpiperazine" is closely related to the 1-methylpiperazine moiety, which is a common structural motif in various chemical compounds. The papers provided discuss several derivatives of 1-methylpiperazine and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These derivatives include multi-component hydrogen-bonding organic salts, key precursors for pharmaceuticals like imatinib, and novel organic-inorganic hybrid materials .

Synthesis Analysis

The synthesis of 1-methylpiperazine derivatives is well-documented. For instance, a practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor to imatinib, is achieved through direct reductive alkylation yielding high efficiency and scalability . Another synthesis involves the reaction of (NH4)2[WS4] with 1-methylpiperazine, resulting in 1-methylpiperazinediium tetrasulfidotungstate monohydrate . These methods demonstrate the versatility of 1-methylpiperazine in forming various compounds through different synthetic routes.

Molecular Structure Analysis

The molecular structures of 1-methylpiperazine derivatives are characterized by robust hydrogen-bond interactions and diverse three-dimensional supramolecular architectures. For example, multi-component hydrogen-bonding salts formed with aromatic carboxylic acids exhibit classical hydrogen bonds and water molecules that play a significant role in the crystal structure . The 1-methylpiperazine-1,4-diium dipicrate forms centrosymmetric six-membered conglomerates through strong N-H⋯O hydrogen bonds . These structural analyses highlight the importance of non-covalent interactions in the stability and formation of the crystal structures of these compounds.

Chemical Reactions Analysis

The chemical reactivity of 1-methylpiperazine derivatives is influenced by their molecular structure. The presence of hydrogen bonds and other weak interactions such as C-H⋯O in the salts enhances their stability and reactivity . The compounds exhibit various types of hydrogen-bonding interactions, which are crucial in the formation of their respective structures and could potentially affect their reactivity in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methylpiperazine derivatives are diverse. Thermal stability is a notable property, as investigated by thermogravimetric analysis (TGA) for the hydrogen-bonding salts . The organic-inorganic hybrid material 1-methylpiperazine-1,4-diium bis(nitrate) is thermally stable up to 180°C, as indicated by DTA/TGA and DSC curves . Additionally, the antioxidant properties of these compounds have been evaluated, showing potential biological activity . Spectroscopic methods such as IR, Raman, and UV-vis spectra are used to characterize these compounds and confirm the presence of functional groups .

Scientific Research Applications

Synthesis and Characterization in Chemistry

1-(3-Hydroxypropyl)-4-methylpiperazine and related compounds are often synthesized and characterized for various applications in chemistry. For instance, Marvanová et al. (2016) synthesized 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, potentially for dual antihypertensive agents, showcasing the compound's role in medicinal chemistry (Marvanová et al., 2016). Similarly, Gatfaoui et al. (2017) synthesized an organic-inorganic hybrid material, 1-methylpiperazine-1,4-diium bis(nitrate), for potential use in various chemical applications (Gatfaoui et al., 2017).

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-9-4-6-10(7-5-9)3-2-8-11/h11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRSQNBRNIYETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201235
Record name 3-(4-Methyl-1-piperazine)propan-1-ol
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxypropyl)-4-methylpiperazine

CAS RN

5317-33-9
Record name 1-(3-Hydroxypropyl)-4-methylpiperazine
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Record name 3-(4-Methyl-1-piperazine)propan-1-ol
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Record name 5317-33-9
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Record name 3-(4-Methyl-1-piperazine)propan-1-ol
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Record name 3-(4-methyl-1-piperazine)propan-1-ol
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Record name 3-(4-Methylpiperazin-1-yl)propan-1-ol
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Synthesis routes and methods I

Procedure details

A mixture of 3-bromopropanol (20 ml), N-methylpiperazine (29 ml), potassium carbonate (83 g) and ethanol (200 ml)was stirred and heated to reflux for 20 hours. The mixture was cooled to ambient temperature and filtered. The filtrate was evaporated and the residue was triturated under diethyl ether. The resultant mixture was filtered and the filtrate was evaporated. The residue was purified by distillation at about 60-70° C. under about 0.2 mm Hg to give 1-(3-hydroxypropyl)-4-methylpiperazine (17 g); NMR Spectrum: (CDCl3) 1.72 (m, 2H), 2.3 (s, 3H), 2.2-2.8 (m, 8H), 2.6 (t, 2H), 3.8 (t, 2H), 5.3 (br s, 1H).
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20 mL
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83 g
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200 mL
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Y Wang, L Chen, Z Zhang, W Liu, L Li - Drug Delivery and Translational …, 2022 - Springer
Liposomal delivery system that concurrent delivery of multiple drugs can improve efficacy of cancer treatments, yet remain challenging because of differential properties, fairly low …
Number of citations: 4 link.springer.com
DH Boschelli, F Boschelli - Drugs of the Future, 2007 - access.portico.org
Bosutinib (SKI-606) is a potent inhibitor of Src kinase activity, having IC50 values of 1-3 nM in isolated Src enzyme assays. Bosutinib inhibits Src autophosphorylation and the …
Number of citations: 11 access.portico.org
J Fleming - 2019 - researchspace.auckland.ac.nz
Cancer is one of the largest causes of mortality worldwide and is the leading cause of death in New Zealand. Hypoxia is a feature of all cancer types and is defined as a state of reduced …
Number of citations: 0 researchspace.auckland.ac.nz
Y Wang, J Yu, D Li, L Zhao, B Sun, J Wang… - Journal of Controlled …, 2022 - Elsevier
The combination of chemotherapy with the immune checkpoint blockade (ICB) therapy is bringing a tremendous hope in the treatment of malignant tumors. However, the treatment …
Number of citations: 14 www.sciencedirect.com
L Sun, P Zhao, M Chen, J Leng, Y Luan, B Du… - Journal of Controlled …, 2022 - Elsevier
Malignant tumor remains a huge threat to human health and chemotherapy still occupies an important place in clinical tumor treatment. As a kind of potent antimitotic agent, taxanes act …
Number of citations: 9 www.sciencedirect.com
DC Kriesel - 1965 - search.proquest.com
RESEARCH OBJECTIVE In our studies we have attempted to prepare for pharmacological testing three series of compounds structurally related to pethidine, differing only in the …
Number of citations: 2 search.proquest.com
DH Boschelli, YD Wang, S Johnson, B Wu… - Journal of medicinal …, 2004 - ACS Publications
We previously reported that several 7-alkoxy-4-phenylamino-3-quinolinecarbonitriles were potent inhibitors of Src kinase activity. We disclose here a new highly efficient and versatile …
Number of citations: 96 pubs.acs.org
M Sun, H Wei, Y Zheng, M Ji - PharmSci@ Asia
Number of citations: 0
D Src - Drugs of the Future, 2007
Number of citations: 0

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